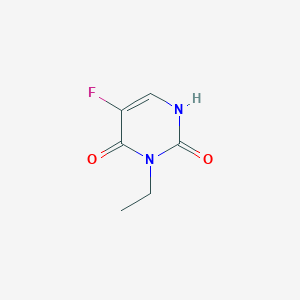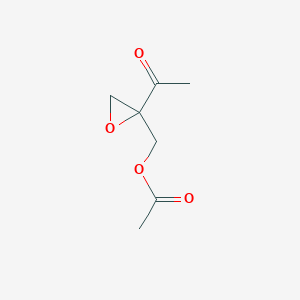
(2-acetyloxiran-2-yl)methyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-acetyloxiran-2-yl)methyl acetate, also known as glycidyl acetate, is a colorless liquid that is widely used in various industries. It is a reactive chemical compound that can undergo various chemical reactions, making it a versatile compound for use in different applications.
Mecanismo De Acción
The mechanism of action of (2-acetyloxiran-2-yl)methyl acetate involves its ability to undergo ring-opening reactions with various nucleophiles. This reaction results in the formation of a covalent bond between the (2-acetyloxiran-2-yl)methyl group and the nucleophile. This reaction is commonly used in the production of epoxy resins, where the (2-acetyloxiran-2-yl)methyl group reacts with other molecules to form a crosslinked polymer.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (2-acetyloxiran-2-yl)methyl acetate. However, it is known to be a skin and eye irritant and can cause respiratory irritation when inhaled. It is also classified as a reproductive toxin, and exposure to high concentrations can cause developmental abnormalities in fetuses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-acetyloxiran-2-yl)methyl acetate in lab experiments include its high reactivity and versatility in various chemical reactions. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using the compound.
Direcciones Futuras
There are several future directions for the use of (2-acetyloxiran-2-yl)methyl acetate in scientific research. One area of interest is the development of new epoxy resins with improved mechanical and thermal properties. Another area of research is the use of (2-acetyloxiran-2-yl)methyl acetate as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research on the toxicity and potential health hazards of the compound can help improve safety measures for its handling and use in various industries.
Conclusion:
In conclusion, (2-acetyloxiran-2-yl)methyl acetate is a versatile compound that is widely used in various industries. Its high reactivity and ability to undergo various chemical reactions make it a valuable building block in the production of epoxy resins, pharmaceuticals, and agrochemicals. However, its toxicity and potential health hazards must be taken into consideration when handling and using the compound. Further research on its properties and applications can help improve its safety and expand its use in various industries.
Métodos De Síntesis
The synthesis of (2-acetyloxiran-2-yl)methyl acetate can be achieved through the reaction of glycidol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out at room temperature, and the yield of the product can be improved through the use of a higher catalyst concentration and longer reaction time.
Aplicaciones Científicas De Investigación
(2-acetyloxiran-2-yl)methyl acetate is widely used in scientific research due to its reactive nature and ability to undergo various chemical reactions. It is commonly used as a crosslinking agent in the production of epoxy resins, which are used in coatings, adhesives, and composites. It is also used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
194022-23-6 |
|---|---|
Nombre del producto |
(2-acetyloxiran-2-yl)methyl Acetate |
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(2-acetyloxiran-2-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)7(4-11-7)3-10-6(2)9/h3-4H2,1-2H3 |
Clave InChI |
QBWLDBVUUMRMGZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)COC(=O)C |
SMILES canónico |
CC(=O)C1(CO1)COC(=O)C |
Sinónimos |
Ethanone, 1-[2-[(acetyloxy)methyl]oxiranyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)
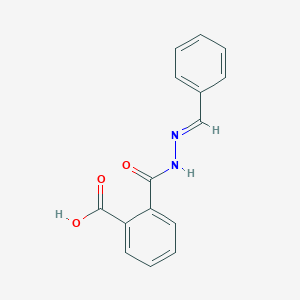
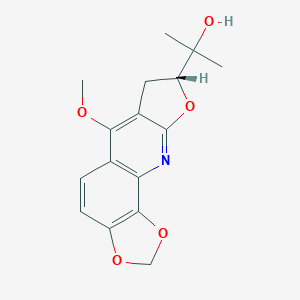
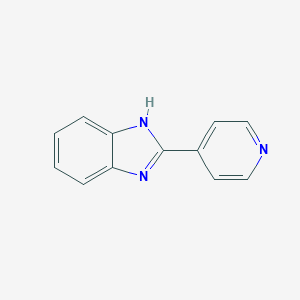
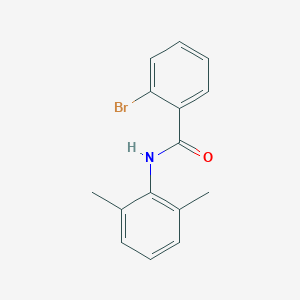
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
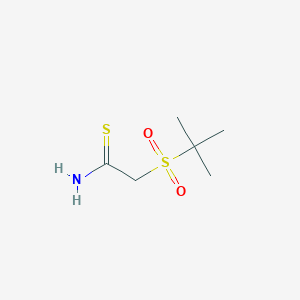
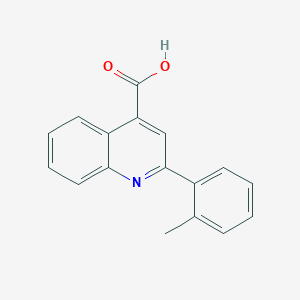
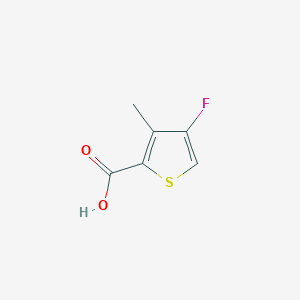
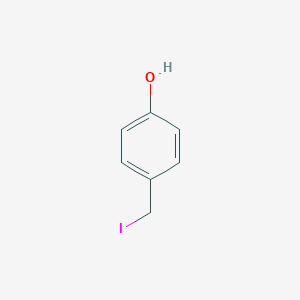
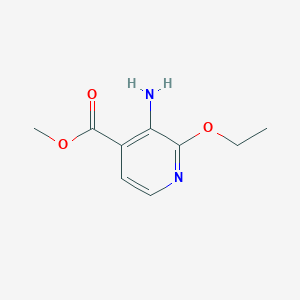

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
